molecular formula C20H15N3O5 B2392397 ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1421583-93-8

ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2392397
CAS No.: 1421583-93-8
M. Wt: 377.356
InChI Key: JXCLTNRNMXVUTL-UHFFFAOYSA-N
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Description

Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene moiety fused with a pyrazolopyridine ring system, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with appropriate hydrazine derivatives to form the pyrazolopyridine core. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2H-chromene-3-carboxylate: Shares the chromene moiety but lacks the pyrazolopyridine ring.

    Pyrazolo[1,5-a]pyridine derivatives: Similar core structure but different functional groups.

Uniqueness

Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its combination of the chromene and pyrazolopyridine moieties, which confer distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

ethyl 5-[(2-oxochromene-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-2-27-19(25)15-11-21-23-8-7-13(10-16(15)23)22-18(24)14-9-12-5-3-4-6-17(12)28-20(14)26/h3-11H,2H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCLTNRNMXVUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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